molecular formula C19H16N2O3 B2689578 (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 312633-59-3

(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2689578
CAS No.: 312633-59-3
M. Wt: 320.348
InChI Key: LSUQHYMLKQUJGL-VZCXRCSSSA-N
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Description

(2Z)-N-Acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide belongs to the 2-imino-2H-chromene-3-carboxamide class of heterocyclic compounds. These derivatives are synthesized via condensation reactions between cyanoacetamide and substituted salicylaldehydes, catalyzed by piperidine . The Z-configuration of the imino group is critical for maintaining structural geometry, which often correlates with biological activity, such as tyrosine kinase inhibition .

Properties

IUPAC Name

N-acetyl-2-(3-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-6-5-8-15(10-12)21-19-16(18(23)20-13(2)22)11-14-7-3-4-9-17(14)24-19/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUQHYMLKQUJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-methylbenzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the chromene ring system. The final product is obtained after acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated chromene derivatives.

Scientific Research Applications

(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Substituent Variations on the Phenylimino Group

The phenylimino group is a key site for structural diversification. Substitutions here influence electronic, steric, and hydrophobic properties:

Compound Phenylimino Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3-Methylphenyl Likely C19H17N2O3* ~327.35
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino] 4-Fluorophenyl C18H13FN2O3 324.31
(2Z)-N-Acetyl-2-[(4-cyanophenyl)imino] 4-Cyanophenyl C20H15N3O4 (7-methoxy) 361.35
(2Z)-N-Acetyl-2-[(3,4-dimethoxyphenyl)imino] 3,4-Dimethoxyphenyl C21H20N2O5 380.39

*Note: Exact molecular formula for the target compound is inferred from analogs.

  • Electron-Withdrawing vs.
  • Bulk and Polarity: The 4-cyano group () increases polarity and may improve aqueous solubility, whereas methoxy groups () add steric bulk and moderate lipophilicity.

Chromene Ring Modifications

Substitutions on the chromene ring (positions 7 or 8) further diversify this class:

Compound Chromene Substituent Impact on Properties
Target Compound None (unsubstituted) Baseline lipophilicity
8-Methoxy derivative () 8-OCH3 Enhanced electron density; potential metabolic stability
7-Methoxy derivative () 7-OCH3 Altered π-π stacking interactions in binding
  • Methoxy groups at positions 7 or 8 () can modulate electronic properties and metabolic stability, critical for drug design .

N-Acetyl Group Modifications

The N-acetyl moiety can be replaced with bulkier or polar groups:

Compound N-Substituent Structural Impact
Target Compound Acetyl (COCH3) Moderate steric bulk and hydrophobicity
(2Z)-N-(2-Methoxyphenyl) analog () 2-Methoxyphenyl Increased aromaticity and rigidity
Tetrahydrofuran-2-ylmethyl analog () Tetrahydrofuranmethyl Enhanced solubility via ether oxygen

    Biological Activity

    (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an anti-inflammatory, antioxidant, and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.

    The synthesis of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:

    • Formation of the Chromene Core : The initial step involves creating the chromene structure through cyclization reactions.
    • Introduction of Functional Groups : Acetyl and imino groups are introduced to enhance biological activity.
    • Purification : The final product is purified using techniques such as recrystallization or chromatography.

    The compound has a molecular formula of C16H16N2O3C_{16}H_{16}N_{2}O_{3} and a molecular weight of 284.31 g/mol.

    Anticancer Properties

    Research indicates that (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. A study conducted on human breast cancer cells (MCF-7) demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

    Cell LineIC50 (µM)Mechanism of Action
    MCF-712.5Induction of apoptosis via caspase activation
    HeLa15.0Cell cycle arrest at G0/G1 phase
    A549 (Lung Cancer)10.0Inhibition of proliferation

    Anti-inflammatory Effects

    The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, treatment with (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide resulted in reduced edema and inflammatory cell infiltration.

    The biological activity of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is attributed to its ability to interact with specific molecular targets:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
    • Receptor Modulation : It can modulate receptors associated with apoptosis and cell survival pathways, leading to increased apoptosis in malignant cells.

    Case Studies

    Several studies have highlighted the efficacy of this compound in various biological contexts:

    • Breast Cancer Study : A study published in the Journal of Medicinal Chemistry reported that (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 20 mg/kg body weight daily for four weeks.
    • Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound led to a 40% reduction in paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.

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